ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 6-oxo-1H-indazole-3-carboxylate, while reduction could produce ethyl 6-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate .
Scientific Research Applications
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Uniqueness
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2169217-84-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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